molecular formula C10H11NO4 B1296782 2-(4-Nitrophenyl)-1,3-dioxane CAS No. 833-64-7

2-(4-Nitrophenyl)-1,3-dioxane

Cat. No. B1296782
CAS RN: 833-64-7
M. Wt: 209.2 g/mol
InChI Key: BNIKCZNNRBDPAY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Nitrophenyl)-1,3-dioxane” would depend on its exact structure and the conditions under which the reactions are carried out . For example, 4-nitrophenol can undergo reduction reactions in the presence of reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)-1,3-dioxane” would depend on its exact molecular structure. Similar compounds, such as nitrophenols, are typically solids with low vapor pressures and high solubility in water .

Scientific Research Applications

Crystal Structure and Synthesis

  • 2-(4-Nitrophenyl)-1,3-dioxane derivatives have been synthesized and characterized, with their crystal structures determined through X-ray diffraction. These studies provide insights into the molecular arrangements and properties of such compounds (Ye, Sun, & Fu, 2013).

Polymer Research

  • These compounds have been used in the study of polymers, particularly in understanding the cooperative motion of polar side groups in amorphous polymers. This research contributes to the field of optical storage and photoinduced birefringence in polymer materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Chemical Reactions and Derivatives

  • Research into 2-(4-Nitrophenyl)-1,3-dioxane derivatives includes the study of their reactions to form various chemical products, aiding in the understanding of their chemical behavior and potential applications in synthesizing new compounds (Kolyamshin et al., 2021).

Study of Molecular Conformation

  • Investigations into the molecular conformation of 2-(4-Nitrophenyl)-1,3-dioxane derivatives, such as the study of their chair conformation and the positioning of groups to minimize steric hindrance, contribute significantly to the field of organic chemistry and molecular design (Chen, Ren, Li, & Du, 2009).

Safety And Hazards

The safety and hazards associated with “2-(4-Nitrophenyl)-1,3-dioxane” would depend on its exact structure and properties. Users should avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIKCZNNRBDPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341340
Record name 1,3-Dioxane, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-1,3-dioxane

CAS RN

833-64-7
Record name 1,3-Dioxane, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
F Ye, CY Sun, Y Fu - Journal of Chemistry, 2013 - hindawi.com
A new compound, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxane, was synthesized and characterized. The crystal structure of the title compound (C 11 H 11 Cl 2 NO 4 , ) has been …
Number of citations: 2 www.hindawi.com
S Fukuzawa, T Tsuchimoto… - The Journal of Organic …, 1997 - ACS Publications
Reaction of 2-aryl-1,3-dioxane with arenes in the presence of a catalytic amount of trifluoromethanesulfonic acid gave the corresponding diarylmethanes in good to excellent yields. …
Number of citations: 70 pubs.acs.org
F Uehara, M Sato, C Kaneko… - The Journal of Organic …, 1999 - ACS Publications
The molecular structures of 2,2-di(para-substituted phenyl)-1,3-dioxanes were elucidated for the first time by X-ray crystallographic analysis, which revealed two important structural …
Number of citations: 45 pubs.acs.org
B Karimi, H Hazarkhani, J Maleki - Synthesis, 2004 - thieme-connect.com
Various types of carbonyl compounds are efficiently converted to their 1, 3-dioxanes and pentaerythritol diacetals by the use of either 1, 3-bistrimethylsiloxy propane (A) or 1, 3-…
Number of citations: 28 www.thieme-connect.com
B Karimi, M Ghoreishi-Nezhad - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
A novel ammonium triflate-functionalized silica (NH 4 + OTf − @SiO 2 , ATFS) has been prepared and characterized by simple operation from commercially available and relatively …
Number of citations: 27 www.sciencedirect.com
N Iranpoor, H Firouzabadi, HR Shaterian - Tetrahedron letters, 2003 - Elsevier
A novel and catalytic method is described for the selective deprotection of S,S- and S,O-acetals and ketals in the presence of their O,O-analogs to their corresponding carbonyl …
Number of citations: 44 www.sciencedirect.com
FM Geisler, G Helmchen - Synthesis, 2006 - thieme-connect.com
(3S)-4-Methoxybutane-1, 3-diol [(S)-4], an important auxiliary for the synthesis of planar-chiral metallocenes, has been obtained from (S)-1, 2, 4-butanetriol via formation of an …
Number of citations: 15 www.thieme-connect.com
F Rajabi, AM Balu, F Toreinia, R Luque - Catalysis Science & …, 2011 - pubs.rsc.org
A highly active and reusable Co(II) complex supported on SBA-15 has been employed as a versatile heterogeneous catalyst in a range of processes including the synthesis of 1,1-…
Number of citations: 17 pubs.rsc.org
A D'Amato, G Della Sala - Catalysts, 2021 - mdpi.com
Vinylogous enolate and enolate-type carbanions, generated by deprotonation of α,β-unsaturated compounds and characterized by delocalization of the negative charge over two or …
Number of citations: 2 www.mdpi.com
A MIHIŞ, LM Golban, E Bogdan… - Studia Universitatis …, 2010 - search.ebscohost.com
The good yielding synthesis of some new mono and bis (5, 5-dibromomethyl-1, 3-dioxan-2-yl) derivatives and their NMR structural investigations are reported. Substitution of bromine in …
Number of citations: 3 search.ebscohost.com

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